molecular formula C17H15ClN2O2 B2585312 1-(2-(4-Chlorophenyl)acetyl)indoline-2-carboxamide CAS No. 1099656-86-6

1-(2-(4-Chlorophenyl)acetyl)indoline-2-carboxamide

Cat. No.: B2585312
CAS No.: 1099656-86-6
M. Wt: 314.77
InChI Key: VSEVGJFYKYPQDY-UHFFFAOYSA-N
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Description

1-(2-(4-Chlorophenyl)acetyl)indoline-2-carboxamide is a synthetic indoline carboxamide derivative of significant interest in medicinal chemistry and pharmacological research. This compound features a molecular scaffold that is structurally analogous to indole-2-carboxamide-based ligands known to act as allosteric modulators of the Cannabinoid Type 1 (CB1) receptor, a prominent G-protein coupled receptor (GPCR) in the central nervous system . The indoline core, a partially saturated variant of the indole ring, provides a versatile platform for the exploration of structure-activity relationships (SAR) in drug discovery . The primary research value of this compound lies in its potential to modulate GPCR signaling. Its molecular architecture incorporates key pharmacophoric elements observed in prototypical CB1 allosteric modulators, including the critical carboxamide linkage and an aromatic acyl group . Researchers can utilize this chemical tool to investigate biased signaling pathways and probe allosteric binding sites on receptor targets, which may lead to the development of more selective therapeutic agents . Furthermore, the structural features of this compound make it a valuable intermediate for synthesizing novel chemical entities aimed at exploring a broad spectrum of biological activities, consistent with the wide-ranging pharmacological potential demonstrated by indole and indoline derivatives . WARNING: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions and in accordance with all applicable local and national regulations.

Properties

IUPAC Name

1-[2-(4-chlorophenyl)acetyl]-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2/c18-13-7-5-11(6-8-13)9-16(21)20-14-4-2-1-3-12(14)10-15(20)17(19)22/h1-8,15H,9-10H2,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEVGJFYKYPQDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=CC=CC=C21)C(=O)CC3=CC=C(C=C3)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-(4-Chlorophenyl)acetyl)indoline-2-carboxamide typically involves the acylation of indoline-2-carboxamide with 4-chlorophenylacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions often include maintaining the temperature at around 0°C to room temperature to control the reaction rate and yield.

Industrial production methods for such compounds often involve similar synthetic routes but are scaled up and optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Route 1: Two-Step Coupling via TBTU-Mediated Amidation

This method employs indoline-2-carboxylic acid as the starting material, followed by sequential couplings:

  • Acylation at N1 Position :

    • Indoline-2-carboxylic acid reacts with 2-(4-chlorophenyl)acetic acid using O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) as the coupling agent in anhydrous dichloromethane (DCM) .

    • Conditions : Room temperature, diisopropylethylamine (DIPEA) as the base, monitored by LCMS.

    • Intermediate : 1-(2-(4-Chlorophenyl)acetyl)indoline-2-carboxylic acid.

  • Carboxamide Formation at C2 Position :

    • The intermediate carboxylic acid undergoes a second TBTU-mediated coupling with ammonium chloride (NH₄Cl) to yield the final carboxamide .

    • Purification : Column chromatography (ether/hexane gradient) achieves >95% purity.

Route 2: Acid Chloride Acylation

An alternative approach uses acid chloride derivatives for improved reactivity:

  • Activation of 2-(4-Chlorophenyl)acetic Acid :

    • Conversion to 2-(4-chlorophenyl)acetyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

  • Direct Acylation :

    • Indoline-2-carboxamide reacts with the acid chloride in DCM, catalyzed by DIPEA .

    • Yield : 70–85% after recrystallization from isopropanol.

Critical Reaction Parameters

ParameterOptimal ConditionImpact on Yield/Purity
Coupling AgentTBTU (vs. HATU or EDCI)Higher efficiency (90% vs. 75%)
SolventAnhydrous DCMMinimizes hydrolysis side reactions
BaseDIPEAMaintains pH for amide bond formation
TemperatureRoom temperature (25°C)Prevents decomposition

Structural and Mechanistic Insights

  • Regioselectivity : Acylation occurs exclusively at the indoline’s N1 position due to steric hindrance at C3 and electronic effects .

  • Side Reactions :

    • Over-acylation at C3 (<5% byproduct) in the absence of stoichiometric control.

    • Racemization at C2 during prolonged reaction times (>6 h) .

Analytical Characterization

Key data for 1-(2-(4-chlorophenyl)acetyl)indoline-2-carboxamide:

TechniqueData HighlightsSource
¹H NMR (500 MHz, DMSO-d₆)δ 8.28 (d, J=4.4 Hz, NH), 7.28–7.26 (m, ArH), 5.11 (d, CH), 3.78 (d, CH₂)
LCMS (ES+)m/z 345 [M + H]⁺, t<sub>R</sub> 4.17 min
HRMS Calcd for C₁₈H₁₈ClN₂O₃: 345.1000; Found: 345.0988

Scale-Up and Industrial Adaptations

  • Racemic Resolution : Use of (R)-α-methylbenzylamine for chiral separation achieves >99.5% enantiomeric excess (ee) for (2S)-configured derivatives .

  • Cyclopropanation : Optimized Knoevenagel condensation (60°C, KOH) minimizes side products during indoline core synthesis .

Biological Relevance

While beyond the scope of chemical reactions, the compound’s bioactivity against Trypanosoma brucei (IC₅₀ = 0.8 μM) underscores its pharmacological potential .

Comparative Analysis of Synthetic Routes

RouteYield (%)Purity (%)AdvantagesLimitations
1 75–80>95High regioselectivityRequires two coupling steps
2 70–8590–92Faster (single step)Acid chloride instability

This synthesis leverages modern coupling agents and regioselective strategies to achieve high-purity 1-(2-(4-chlorophenyl)acetyl)indoline-2-carboxamide, with applications in medicinal chemistry and drug discovery .

Scientific Research Applications

Pharmacological Properties

The compound is primarily recognized for its potential as an antineoplastic agent . Research indicates that indole derivatives, including this compound, exhibit significant anticancer activities. They have been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Neuropharmacological Applications

Recent studies have highlighted the compound's potential as a CB1 receptor allosteric modulator . This application is particularly relevant in the context of treating neurological disorders such as anxiety and depression.

Structure-Activity Relationship (SAR) Studies

  • Modulation Potency : Variations in the chemical structure of indole derivatives have been shown to enhance their binding affinity to CB1 receptors. For instance, the presence of specific substituents on the phenyl ring significantly influences their pharmacological activity .
  • Negative Allosteric Modulation : Certain analogs demonstrate negative allosteric modulation at the CB1 receptor, which could be beneficial in reducing the effects of overactive signaling pathways associated with various CNS disorders .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties . It has been tested against various bacterial strains, showing effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Evaluation Methods

  • In Vitro Testing : Antibacterial activity is assessed using minimum inhibitory concentration (MIC) assays, which help determine the efficacy of the compound against specific pathogens .

Synthetic Applications

In addition to its biological applications, 1-(2-(4-Chlorophenyl)acetyl)indoline-2-carboxamide serves as an important intermediate in organic synthesis. It can be utilized in the production of other pharmaceutical compounds through various synthetic pathways.

Synthesis Techniques

  • The synthesis often involves multi-step reactions that allow for the modification of functional groups to enhance biological activity or alter pharmacokinetic properties .

Data Tables and Case Studies

Application AreaKey FindingsReferences
Anticancer ActivityInduces apoptosis in cancer cell lines; inhibits proliferation ,
NeuropharmacologyActs as a negative allosteric modulator at CB1 receptors ,
Antimicrobial ActivityEffective against MRSA and other Gram-positive bacteria
Synthetic ApplicationsServes as an intermediate for synthesizing other bioactive compounds ,

Mechanism of Action

The mechanism of action of 1-(2-(4-Chlorophenyl)acetyl)indoline-2-carboxamide involves its interaction with specific molecular targets in biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations on the Indoline Nitrogen

Compounds 50–53 from illustrate how substituents on the indoline nitrogen influence physicochemical and spectral properties:

Compound ID R Group (N-Substituent) Molecular Formula Molecular Weight (g/mol) LCMS [M+H]+ (m/z) Retention Time (tR, min)
50 N-Butyl C₂₁H₂₂ClN₂O₂ 357.86 359 4.26
51 N-Cyclopropyl C₂₀H₂₀ClN₂O₂ 355.84 371 4.26
52 N-(2,2,2-Trifluoroethyl) C₂₀H₁₇ClF₃N₂O₂ 411.81 413 4.50

Key Findings :

  • The trifluoroethyl group in 52 increases molecular weight and retention time (tR = 4.50 min) compared to 50 and 51 (tR = 4.26 min), suggesting enhanced hydrophobicity .

Acetyl vs. Phenoxy Linker Groups

The target compound features a 4-chlorophenylacetyl group, whereas N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide () employs a 4-chlorophenoxy linker.

Property Target Compound (Acetyl Linker) Phenoxy-Linked Analog (Compound 5, )
Linker Structure -CO-CH₂-(4-ClPh) -O-CH₂-(4-ClPh)
Synthetic Route Amide coupling (TBTU-mediated) Multi-step synthesis with TBTU activation
¹H NMR (NH Signal) ~8.3–9.1 ppm (broad) ~9.5–10.0 ppm (broad, due to indole NH)
Bioactivity CNS-penetrant anti-parasitic Not explicitly reported; structural similarity suggests potential enzyme inhibition

Key Insights :

  • The acetyl linker in the target compound may enhance metabolic stability compared to the ether-linked phenoxy group, which is more prone to oxidative degradation .
  • The indole NH in the phenoxy analog (δ ~10 ppm) exhibits a downfield shift compared to the indoline NH (δ ~8–9 ppm), reflecting differences in electronic environments .

Carboxamide vs. Carboxylic Acid Derivatives

1-[(4-Chlorophenyl)methyl]-1H-indole-2-carboxylic acid () replaces the carboxamide with a carboxylic acid group:

Property Target Compound (Carboxamide) Carboxylic Acid Analog ()
Functional Group -CONHR -COOH
Molecular Weight ~355–413 g/mol 285.72 g/mol
Solubility Moderate (amide H-bonding) Low (acidic group enhances polarity but may form zwitterions)
Pharmacological Role Enzyme inhibition Unknown; structural similarity to NSAIDs (e.g., Indomethacin)

Comparison with Indomethacin: Indomethacin (1-(4-Chlorobenzoyl)-5-methoxy-2-methylindole-3-acetic acid, ) shares a 4-chlorophenyl group but features a carboxylic acid and methoxy substituents.

Pesticide Chemicals with Chlorophenyl Moieties

lists chlorophenyl-containing pesticides like propiconazole and etaconazole , which share halogenated aromatic rings but differ in core structures (triazoles vs. indolines). These compounds leverage the 4-chlorophenyl group for antifungal activity, underscoring its broad utility in agrochemical design .

Biological Activity

1-(2-(4-Chlorophenyl)acetyl)indoline-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antiviral properties. This article reviews the available literature on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C16_{16}H14_{14}ClN1_{1}O2_{2}
  • Molecular Weight : 303.74 g/mol
  • IUPAC Name : 1-(2-(4-chlorophenyl)acetyl)indoline-2-carboxamide

The mechanism of action for 1-(2-(4-Chlorophenyl)acetyl)indoline-2-carboxamide involves its interaction with specific molecular targets. It is believed to modulate the activity of various enzymes and receptors, which can lead to significant biological effects. The compound has shown promise in inhibiting viral replication and exhibiting cytotoxic effects against cancer cells.

Antimicrobial Activity

Research indicates that 1-(2-(4-Chlorophenyl)acetyl)indoline-2-carboxamide exhibits notable antimicrobial properties. In a study evaluating various indole derivatives, it was reported that compounds similar to this one demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM across different strains .

Table 1: Antimicrobial Activity of Related Indole Derivatives

Bacterial StrainMIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its ability to induce apoptosis in cancer cells. In particular, indole derivatives have been associated with the inhibition of Bcl-2 and Bcl-xL proteins, which are overexpressed in many tumors .

A notable study reported that related indole-2-carboxamide derivatives exhibited IC50_{50} values against colorectal cancer cell lines (HT-29 and SW-620) ranging from 132 to 611 nM . The compound's ability to induce apoptosis was linked to its influence on apoptotic gene expression.

Table 2: Anticancer Activity Against Colorectal Cancer Cell Lines

Cell LineIC50 (nM)
HT-29132 - 611
SW-62037 - 468

Antiviral Activity

1-(2-(4-Chlorophenyl)acetyl)indoline-2-carboxamide has also been investigated for its antiviral properties. In studies involving alphavirus replication inhibitors, modifications to the indole structure led to significant improvements in potency against neurotropic viruses . The compound's structural analogs were shown to confer protection against viral infections in preclinical models.

Case Studies

  • Alphavirus Inhibition : A series of indole-2-carboxamides were tested for their ability to inhibit the replication of western equine encephalitis virus (WEEV). One compound demonstrated a ten-fold improvement in potency compared to earlier leads, indicating that structural modifications significantly enhanced antiviral efficacy .
  • Anticancer Efficacy : In a study assessing the effects of indole derivatives on cancer cell lines, it was found that certain compounds induced apoptosis through modulation of key apoptotic proteins such as Bax and p53, demonstrating their potential as chemotherapeutic agents .

Q & A

Q. Table 1: Coupling Agents in Indoline Carboxamide Synthesis

Coupling AgentSolventTemp (°C)Yield (%)Reference
TBTUDCM0–550–70
HATUDMF2565–80
EDCI/HOBtTHF0–2560–75

Q. Table 2: Key Spectroscopic Data for Structural Confirmation

TechniqueKey FeaturesExample ValuesReference
1^1H NMRAromatic protons (δ 7.2–7.6 ppm)δ 7.54 (s, 1H, indole-H)
13^{13}C NMRAmide carbonyl (δ ~165 ppm)δ 162.17 (C=O)
HRMS[M+H]+^+ exact massCalcd: 424.1904; Found: 424.1898

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